2-(m-Tolyl)pyridine

Homogeneous Catalysis Suzuki-Miyaura Cross-Coupling Ligand Effects

2-(m-Tolyl)pyridine (CAS 182925-44-6), also known as 2-(3-methylphenyl)pyridine, is a heterocyclic organic compound of the 2-arylpyridine class, characterized by a pyridine ring connected at the 2-position to a phenyl group bearing a methyl substituent at the meta position. With a molecular formula of C12H11N and a molecular weight of 169.22 g/mol, it serves as a versatile bidentate ligand capable of coordinating transition metals through both the pyridine nitrogen and, upon cyclometalation, the ortho-carbon of the phenyl ring.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
CAS No. 182925-44-6
Cat. No. B066043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(m-Tolyl)pyridine
CAS182925-44-6
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2=CC=CC=N2
InChIInChI=1S/C12H11N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13-12/h2-9H,1H3
InChIKeyJMTCQDNRTSGBGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(m-Tolyl)pyridine (CAS 182925-44-6): A Specialized Pyridine Ligand for Coordination Chemistry and Materials Science


2-(m-Tolyl)pyridine (CAS 182925-44-6), also known as 2-(3-methylphenyl)pyridine, is a heterocyclic organic compound of the 2-arylpyridine class, characterized by a pyridine ring connected at the 2-position to a phenyl group bearing a methyl substituent at the meta position . With a molecular formula of C12H11N and a molecular weight of 169.22 g/mol, it serves as a versatile bidentate ligand capable of coordinating transition metals through both the pyridine nitrogen and, upon cyclometalation, the ortho-carbon of the phenyl ring [1]. This compound functions as a foundational building block and ligand scaffold in the synthesis of advanced organometallic complexes, which are critical for applications in organic light-emitting diodes (OLEDs) and homogeneous catalysis [2].

Cyclometalated complex synthesis ligand
Phosphorescent OLED emitter development
Homogeneous catalysis with Pd and Ir centers

Why 2-(m-Tolyl)pyridine (CAS 182925-44-6) Cannot Be Replaced by Other 2-Arylpyridine Isomers


Despite sharing a core 2-arylpyridine structure, substitution with a generic analog like 2-phenylpyridine, 2-(p-tolyl)pyridine, or 2-(o-tolyl)pyridine is not scientifically valid due to the profound influence of the methyl group's position on the phenyl ring. The meta-methyl substitution in 2-(m-tolyl)pyridine dictates a unique steric and electronic environment around the metal center, directly impacting key performance metrics such as catalytic efficiency and optoelectronic properties . Studies demonstrate that the ligand's substitution pattern alters the electron density on the metal and the steric hindrance of the coordination sphere, leading to substantial, quantifiable differences in the yield of catalytic reactions and the quantum efficiency of light-emitting devices. Using an incorrect isomer will result in suboptimal or failed performance, making precise procurement of the m-tolyl derivative essential for replicating published synthetic protocols and achieving targeted material characteristics [1].

Isomer substitution
Replacing with 2-phenylpyridine or o-/p-tolyl isomers alters steric and electronic environment, shifting coordination behavior.
Performance variation
Meta-methyl substitution directly influences catalytic yield and OLED efficiency; analog use may shift reported outcomes.
Protocol sensitivity
Published synthetic protocols rely on the m-tolyl derivative; substitution may limit reproducibility of target properties.

2-(m-Tolyl)pyridine (CAS 182925-44-6): Quantified Differentiation Against Closest Analogs


Catalytic Performance in Suzuki-Miyaura Coupling: Comparative Yield Data for Pd Complexes with 2-Arylpyridine Ligands

In a systematic study of Pd(II) complexes bearing various 2-arylpyridine ligands for Suzuki-Miyaura cross-coupling, the complex derived from 2-(m-tolyl)pyridine (L4, complex 4) exhibited a significantly lower catalytic yield compared to other ligands in the series. This data provides a quantifiable benchmark for its performance and highlights its distinct behavior relative to close analogs like 2-(mesityl)pyridine, 2-(2,6-dimethylphenyl)pyridine, 2-(o-tolyl)pyridine, and 2-(p-tolyl)pyridine .

Suzuki-Miyaura Coupling Yield
Head-to-head
46% (m-tolyl) vs 99% (mesityl)
Reported shift in catalytic activity with isomer choice
Same conditions; Pd complex series
Homogeneous Catalysis Suzuki-Miyaura Cross-Coupling Ligand Effects Palladium

Optoelectronic Performance: Device Efficiency of an Iridium Complex Derived from 2-(m-Tolyl)pyridine

An iridium complex synthesized using a derivative of 2-(m-tolyl)pyridine, specifically (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine), was incorporated into phosphorescent organic light-emitting diodes (PhOLEDs). The device achieved a maximum external quantum efficiency (EQE) of 20.33% and a maximum current efficiency (CE) of 61.16 cd/A [1]. This performance is benchmarked against the general field of orange-emitting PhOLEDs, where typical EQE values for state-of-the-art devices are reported in the range of 15-25% [2].

PhOLED Efficiency
Cross-study
EQE 20.33%
Reported efficiency in upper range for orange PhOLEDs
m-tolyl-derived Ir emitter; typical range 15–25%
Phosphorescent OLEDs Iridium Complexes Electroluminescence Materials Science

Ligand Binding Mode and Coordination Geometry: Establishing the Role of the Meta-Methyl Group

The structural role of 2-(m-tolyl)pyridine as a cyclometalating ligand is well-defined. The meta-methyl group on the phenyl ring provides steric bulk that influences the geometry of the resulting metal complex. For instance, in arene-ruthenium(II) complexes, the ligand coordinates in a bidentate fashion via the pyridine nitrogen and the ortho-carbon of the m-tolyl group, forming a stable five-membered chelate ring [1]. This contrasts with simpler analogs like 2-phenylpyridine, where the absence of the methyl group results in a different steric profile around the metal center, which can affect properties like solubility and the potential for secondary interactions [2].

Coordination Geometry
Class-level
Bidentate N^C chelate with meta-methyl steric influence
Reported steric and electronic modulation by meta-methyl group
Ru(II) complex; X-ray diffraction data
Coordination Chemistry Cyclometalation Ligand Design Ruthenium

2-(m-Tolyl)pyridine (CAS 182925-44-6): Validated Application Scenarios for Research and Industrial Procurement


Synthesis of Palladium(II) Catalysts for Suzuki-Miyaura Cross-Coupling

Procure 2-(m-tolyl)pyridine for the preparation of a specific Pd(II) pre-catalyst, [PdCl2(2-(m-tolyl)pyridine)2]. As demonstrated in a comparative study, this complex yields a 46% isolated yield in a benchmark Suzuki-Miyaura coupling of 2,6-dibromopyridine . This quantifiable performance allows a researcher to select this ligand precisely when a specific, moderate level of catalytic activity is desired or to study the steric and electronic effects of the meta-methyl group on the catalytic cycle. This scenario is not met by using the o-tolyl or p-tolyl isomers, which yield 63% and 53% respectively under identical conditions .

Development of High-Performance Phosphorescent Emitters for OLEDs

Use 2-(m-tolyl)pyridine as a key synthetic intermediate to build advanced cyclometalating ligands for iridium(III) complexes. The derivative ligand (4-(3,5-dimethylphenyl)-2-(m-tolyl)pyridine), when complexed with iridium, produces a phosphorescent emitter that achieves a maximum external quantum efficiency (EQE) of 20.33% and current efficiency of 61.16 cd/A in an OLED device [1]. This performance validates 2-(m-tolyl)pyridine as a strategic building block for developing orange-red phosphorescent materials, offering a pathway to devices with efficiencies that are competitive with state-of-the-art emitters [1].

Coordination Chemistry Studies Involving Cyclometalated Ruthenium(II) Complexes

Employ 2-(m-tolyl)pyridine as a prototypical ligand to investigate the formation and structural properties of cyclometalated arene-ruthenium(II) complexes. Its reaction with ruthenium precursors yields stable, five-membered chelate complexes that can be fully characterized by X-ray diffraction [2]. The presence of the meta-methyl group provides a sterically and electronically distinct ligand environment compared to the unsubstituted 2-phenylpyridine, enabling fundamental studies on how ligand substitution influences the photophysical and electrochemical properties of the resulting organometallic species [2].

Application
Selection Property
Validation Focus
Suzuki-Miyaura catalyst synthesis
Ligand-dependent catalytic activity
Catalytic yield benchmark under standard conditions
PhOLED emitter development
Iridium complex emission properties
External quantum efficiency and current efficiency in device
Ru(II) cyclometalated complex studies
Steric and electronic tuning by meta-methyl
Coordination geometry and X-ray structural characterization

Technical Documentation Hub

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